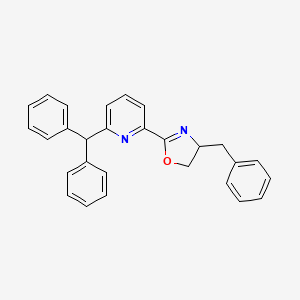![molecular formula C16H17BF6O2 B12510403 E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester typically involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Heck-Mizoroki Reactions: It can also participate in Heck-Mizoroki reactions, leading to the formation of β,β-diarylated vinyl boronates.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Heck-Mizoroki reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed in Suzuki-Miyaura coupling.
Substituted Alkenes: Formed in Heck-Mizoroki reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of conjugated dendrimers and other advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Polymer Production: Employed in the synthesis of polymers with specific properties.
Catalysis: Used as a catalyst in various industrial processes.
Mechanism of Action
The primary mechanism of action for E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl groups enhance the reactivity and stability of the compound, making it an efficient reagent.
Comparison with Similar Compounds
Vinylboronic Acid Pinacol Ester: Similar in structure but lacks the trifluoromethyl groups.
Phenylboronic Acid Pinacol Ester: Contains a phenyl group instead of the 3,5-bis(trifluoromethyl)phenyl group.
Uniqueness:
Reactivity: The presence of trifluoromethyl groups in E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester enhances its reactivity compared to similar compounds.
Stability: The compound is more stable under various reaction conditions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF6O2/c1-13(2)14(3,4)25-17(24-13)6-5-10-7-11(15(18,19)20)9-12(8-10)16(21,22)23/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYGUDITBZMNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
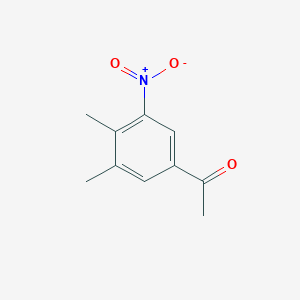
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
amine](/img/structure/B12510343.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
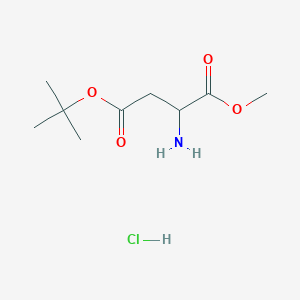
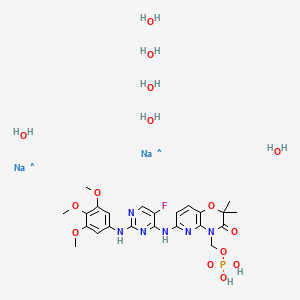
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
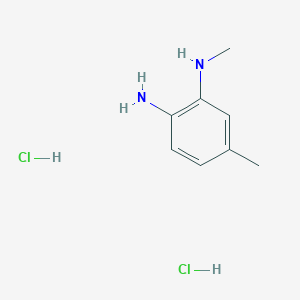
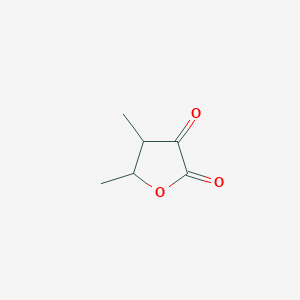
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)

![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)
